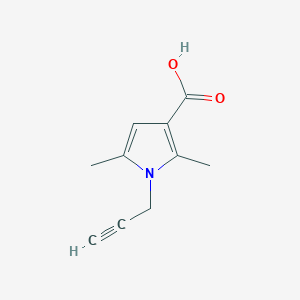

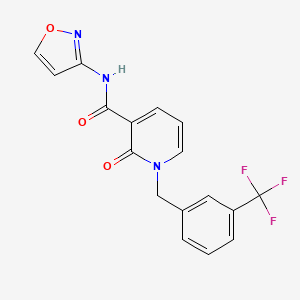

1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH . It is less basic than pyridine or aliphatic amines because the lone pair electrons on the nitrogen atom are part of the aromatic structure. It is a colorless volatile liquid that darkens readily upon exposure to air .

Synthesis Analysis

Pyrroles can be synthesized through several methods. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters . Another method is the Knorr pyrrole synthesis which is a reaction of a β-ketoester with an excess of an α-amino ketone .

Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring, which includes four carbon atoms and one nitrogen atom . The nitrogen atom contributes two electrons to the aromatic π system making pyrrole aromatic .

Chemical Reactions Analysis

Pyrrole is activated towards electrophilic substitution reactions, despite the apparent lack of a leaving group . This is due to the high electron density associated with its aromaticity. Pyrrole can undergo electrophilic substitution at the 2-position, giving 2-substituted pyrroles .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air . It is less basic than pyridine or aliphatic amines because the lone pair electrons on the nitrogen atom are part of the aromatic structure .

科学的研究の応用

Antimicrobial Properties

1H-Pyrrole derivatives have been synthesized and evaluated for their antimicrobial activities. A study found that pyrrole chalcone derivatives act as significant antimicrobial agents, attributed to the presence of the heterocyclic ring. These compounds were effective against various bacterial and fungal species, demonstrating their potential as new antimicrobial agents and therapeutic tools (Hublikar et al., 2019).

Synthetic and Structural Studies

Research has been conducted on the synthesis and optical resolution of 1H-pyrrole derivatives, revealing their potential for creating new atropisomeric 1-arylpyrrole derivatives. The absolute configuration of these compounds was determined through methods like X-ray diffraction and CD spectroscopy, providing insights into their structural properties (Faigl et al., 2009).

Potential in Material Science

Pyrrole derivatives have been explored for their potential in material science, particularly in the development of novel humidity sensors. A study investigated the humidity-sensing properties of a 1H-pyrrole compound doped with KOH and K2CO3 salts, revealing favorable impedance, high sensitivity, and good linearity, which are important attributes for humidity sensors (Su & Syu, 2017).

Safety and Hazards

作用機序

Target of Action

It is known that pyrrole derivatives often interact with various biological targets, contributing to their diverse biological activities .

Mode of Action

Pyrrole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects . The specific interactions between 2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylic acid and its targets would need further investigation.

Biochemical Pathways

Pyrrole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyrrole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

特性

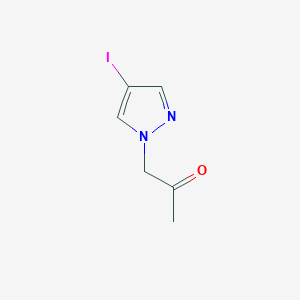

IUPAC Name |

2,5-dimethyl-1-prop-2-ynylpyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-4-5-11-7(2)6-9(8(11)3)10(12)13/h1,6H,5H2,2-3H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEXQEXUYJWTBKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1CC#C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrole-3-carboxylic acid, 2,5-dimethyl-1-(2-propyn-1-yl)- | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

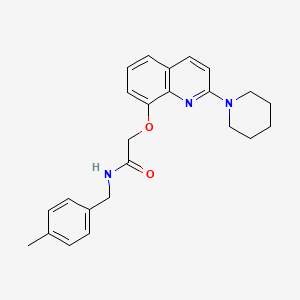

![Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450469.png)

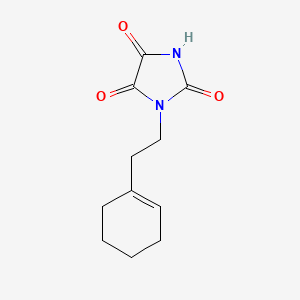

![2-[[3-Carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2450486.png)

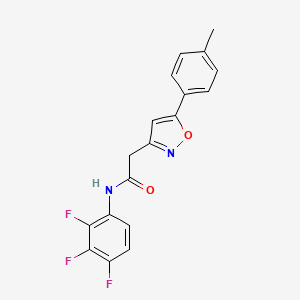

![N-(4-isopropylphenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2450489.png)